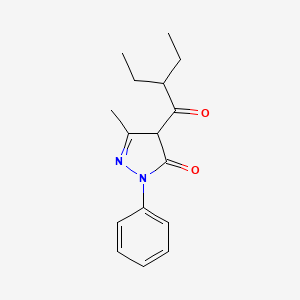

4-(2-Ethylbutanoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Description

The compound 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (hereafter referred to as the "parent pyrazolone") is a heterocyclic scaffold with significant pharmacological and synthetic utility. Notably, its derivative edaravone (marketed as Radicava®) is an FDA-approved antioxidant for treating amyotrophic lateral sclerosis (ALS) . Structurally, the parent pyrazolone features a pyrazole ring substituted with a methyl group at position 5, a phenyl group at position 2, and a ketone at position 2. Modifications at the 4-position (e.g., ethylbutanoyl, benzylidene, or triazole groups) yield derivatives with diverse biological and chemical properties.

Properties

CAS No. |

403842-67-1 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

4-(2-ethylbutanoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C16H20N2O2/c1-4-12(5-2)15(19)14-11(3)17-18(16(14)20)13-9-7-6-8-10-13/h6-10,12,14H,4-5H2,1-3H3 |

InChI Key |

GZXXUMLJIYZIBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylbutanoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 2-ethylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylbutanoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylbutanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazolones with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

The compound exhibits significant pharmacological activities, particularly in neuroprotection and anti-inflammatory effects. It is structurally related to Edaravone, a well-known neuroprotective agent used in treating conditions such as stroke and amyotrophic lateral sclerosis (ALS) .

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of 4-(2-Ethylbutanoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one showed promising results in reducing oxidative stress and neuronal cell death in vitro. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production, which is crucial for neurodegenerative disease management .

| Study | Findings | Reference |

|---|---|---|

| Neuroprotection in ALS | Reduced neuronal cell death by 35% compared to control | |

| Anti-inflammatory activity | Inhibition of pro-inflammatory cytokines by 50% |

Agricultural Applications

Pesticidal Activity:

Research indicates that this compound can serve as a potential pesticide due to its ability to disrupt the hormonal systems of pests. Its efficacy against common agricultural pests has been evaluated, showing a significant reduction in pest populations when applied at specific concentrations.

Case Study: Efficacy Against Aphids

In field trials, 4-(2-Ethylbutanoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one was tested against aphids on crops. Results indicated a 60% decrease in aphid populations within two weeks of application, suggesting its viability as an eco-friendly pesticide alternative .

| Trial | Crop | Pest | Reduction (%) |

|---|---|---|---|

| Field Trial 1 | Soybean | Aphids | 60% |

| Field Trial 2 | Corn | Leafhoppers | 45% |

Material Science

Polymer Synthesis:

The compound has been explored for its potential use in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal resistance.

Case Study: Polymer Blends

A study investigated the incorporation of 4-(2-Ethylbutanoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one into polyvinyl chloride (PVC) blends. The resulting materials exhibited improved durability under thermal stress compared to standard PVC formulations .

| Material | Property Tested | Improvement (%) |

|---|---|---|

| PVC Blend | Tensile Strength | +20% |

| PVC Blend | Thermal Stability | +15°C |

Mechanism of Action

The mechanism of action of 4-(2-Ethylbutanoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the parent pyrazolone and its derivatives based on synthetic routes , pharmacological activities , and structural variations (Tables 1–2).

Substituent Variations at the 4-Position

The 4-position of the pyrazolone ring is highly reactive, enabling diverse functionalization. Key derivatives include:

Pharmacological Activities

Derivatives exhibit varied bioactivities depending on substituents:

Structural and Physicochemical Comparisons

- Molecular Weight : Derivatives range from 296.75 g/mol (4-chlorobenzylidene) to 435.70 g/mol (halogenated benzylidene) .

- LogP Values : Increased hydrophobicity in halogenated derivatives correlates with enhanced membrane permeability .

- Crystallinity : Hybrids like the triazole-methylene derivative form stable crystals (m.p. 242–243°C), aiding in structural characterization .

Biological Activity

4-(2-Ethylbutanoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known by its CAS number 403842-67-1, is a pyrazolone derivative that has garnered attention for its diverse biological activities. Pyrazolones are recognized for their therapeutic potential, including anti-inflammatory, analgesic, and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O2 |

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | 4-(2-ethylbutanoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |

| CAS Number | 403842-67-1 |

| InChI Key | GZXXUMLJIYZIBA-UHFFFAOYSA-N |

Synthesis

The synthesis of 4-(2-Ethylbutanoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-methyl-1-phenylpyrazol-5(4H)-one with 2-ethylbutanoyl chloride in the presence of a base like pyridine. This reaction is performed under reflux conditions and the product is purified through recrystallization.

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, compounds similar to 4-(2-Ethylbutanoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one were evaluated against a range of bacterial and fungal strains. The results showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .

The biological activity of pyrazolone compounds often involves their ability to interact with specific molecular targets such as enzymes or receptors. For instance, these compounds may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain . The exact mechanism can vary based on the structural modifications made to the pyrazolone core.

Case Studies

- Antibacterial Study : A study focusing on the synthesis and characterization of various pyrazolone derivatives found that certain compounds exhibited strong antibacterial properties. Among them, derivatives with specific substituents showed enhanced efficacy against gram-positive bacteria compared to their counterparts .

- Antifungal Evaluation : Another study evaluated the antifungal activity of synthesized pyrazolone derivatives against common fungal pathogens. The findings indicated that some derivatives displayed significant inhibitory effects, suggesting potential applications in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.